molecular formula C7H4FNO4S B14752162 4-Fluoro-2-nitro-5-sulfanylbenzoic acid

4-Fluoro-2-nitro-5-sulfanylbenzoic acid

Cat. No.: B14752162
M. Wt: 217.18 g/mol
InChI Key: BNQWUGIQHQLHPU-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4FNO4S This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid typically involves multiple steps

Industrial Production Methods: Industrial production of this compound may utilize continuous-flow reactors to enhance the efficiency and safety of the nitration process. Continuous-flow systems offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-Fluoro-2-nitro-5-sulfanylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    4-Fluoro-2-nitrobenzoic acid: Lacks the sulfanyl group but shares the fluorine and nitro groups.

    5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanyl group.

    2-Fluoro-5-sulfanylbenzoic acid: Similar structure but with different positioning of the nitro group.

Uniqueness: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid is unique due to the combination of fluorine, nitro, and sulfanyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H4FNO4S

Molecular Weight

217.18 g/mol

IUPAC Name

4-fluoro-2-nitro-5-sulfanylbenzoic acid

InChI

InChI=1S/C7H4FNO4S/c8-4-2-5(9(12)13)3(7(10)11)1-6(4)14/h1-2,14H,(H,10,11)

InChI Key

BNQWUGIQHQLHPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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